molecular formula C21H24N2 B1400446 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole CAS No. 914306-50-6

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

Cat. No.: B1400446
CAS No.: 914306-50-6
M. Wt: 304.4 g/mol
InChI Key: DGCQHTACQZUATF-UHFFFAOYSA-N
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Description

“1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole” is a chemical compound that is likely related to the family of imidazoles . Imidazoles are a type of organic compound with a five-membered ring structure containing two nitrogen atoms. They are widely used in organic synthesis .


Synthesis Analysis

The synthesis of related compounds often involves the alkylation of imidazole derivatives with diisopropylphenyl groups . These syntheses highlight the versatility and efficiency of producing imidazolium salts under relatively mild conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using a combination of 1H, 13C, and 15N NMR spectroscopy, infrared and UV/Vis spectroscopy, X-ray crystallography, and GC mass spectrometry .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, α-Aryl-α-diazo ketones derived from direct diazo transfer with α-aryl ketones can cyclize efficiently in the presence of Rh catalysts to give the corresponding α-aryl cyclopentanones .

Scientific Research Applications

Synthesis and Structural Characterization

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole and its derivatives are primarily utilized in the synthesis and structural characterization of various compounds. For instance, Danopoulos et al. (2002) synthesized stable pyridine- and phosphine-functionalized N-heterocyclic carbenes, showcasing the versatility of imidazole derivatives in forming stable compounds with potential applications in various fields of chemistry (Danopoulos et al., 2002).

Single Electron Transfer Reagent

The chemical properties of imidazole derivatives allow them to act as single electron transfer reagents in various organic transformations. Das et al. (2020) demonstrated the use of an imidazole-based radical as a single electron transfer reagent, highlighting its utility in activating aryl-halide bonds, alkene hydrosilylation, and catalytic reduction of CO2 under ambient conditions (Das et al., 2020).

Antimicrobial Agents

Imidazole drugs, due to their structural properties, are explored for their antimicrobial potential. Narwal et al. (2012) investigated the antimicrobial activities of various imidazole derivatives, emphasizing the significant role these compounds can play in clinical medicine (Narwal et al., 2012).

Cross-Coupling Reactions

The compound also finds its application in facilitating cross-coupling reactions, an essential process in organic synthesis. Lee and Nolan (2000) reported the use of a Palladium/Imidazolium chloride system, involving this compound, for efficient cross-coupling reactions of aryl chlorides and bromides (Lee & Nolan, 2000).

Non-Linear Optical Material

The unique electronic structure of imidazole derivatives makes them suitable for non-linear optical (NLO) applications. Jayabharathi et al. (2012) synthesized and characterized an imidazole derivative, revealing its potential as an NLO material due to its significant hyperpolarizability and appropriate ratio of tensorial components (Jayabharathi et al., 2012).

Safety and Hazards

The safety data sheet for a related compound, 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation when inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Mechanism of Action

Target of Action

Related compounds such as 2,6-diisopropylphenyl isocyanate and 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride have been used in organic synthesis and as pharmaceutical intermediates, suggesting that they may interact with a variety of biological targets.

Mode of Action

The imidazole ring can participate in various types of chemical reactions, potentially leading to changes in the activity or function of its targets .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of nhc copper(i) complexes bearing dipyridylamine ligands, which exhibit interesting luminescent properties . This suggests that 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole might also interact with copper ions and potentially affect copper-related biochemical pathways.

Pharmacokinetics

The compound’s solubility, stability, and reactivity would likely influence its bioavailability and pharmacokinetic behavior .

Result of Action

The compound’s potential to form adducts with chloroform via c–h bond activation at the carbene carbon has been reported . This suggests that the compound might be capable of modifying other molecules through similar mechanisms, potentially leading to changes in cellular function or structure.

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the compound’s reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s interaction with its targets and its overall biological activity could be influenced by the specific conditions within the cellular environment.

Biochemical Analysis

Biochemical Properties

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole plays a crucial role in biochemical reactions, particularly as a ligand in homogeneous catalysis. It interacts with various enzymes, proteins, and other biomolecules, facilitating catalytic processes. For instance, it has been shown to interact with N-heterocyclic carbenes (NHCs), which are valuable ligands in catalysis due to their strong σ-donation and variable steric bulk . These interactions are essential for the stabilization of metals and intermediates at unusual oxidation states, thereby enhancing the efficiency of catalytic reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of specific enzymes and proteins, leading to alterations in cellular processes such as proliferation, differentiation, and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its interaction with NHCs can result in the activation of catalytic processes, enhancing the efficiency of chemical reactions . Additionally, its ability to bind to specific proteins and enzymes can modulate their activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Understanding the threshold effects and the safe dosage range is crucial for its potential therapeutic applications and for minimizing any toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s role in these pathways is essential for understanding its potential therapeutic applications and its impact on cellular health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . Understanding these processes is crucial for optimizing its therapeutic applications and for minimizing any potential adverse effects.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is essential for optimizing its therapeutic applications and for minimizing any potential adverse effects.

Properties

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCQHTACQZUATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728686
Record name 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914306-50-6
Record name 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole influence the emission color of its corresponding Iridium(III) complex?

A: The presence of the bulky 2,6-diisopropylphenyl substituent on the imidazole ring plays a crucial role in determining the emission color of the resulting Iridium(III) complex. [] This bulky group can hinder intermolecular interactions, leading to a more blue-shifted emission. For instance, the complex [Ir(ipr-dphim)2(dmapzpy)]PF6, where "ipr-dphim" represents this compound, exhibits deep blue emission with maxima at ~460 and 480 nm. [] This highlights how strategic ligand design can tune the photophysical properties of these complexes.

Q2: How do computational studies contribute to understanding the photophysical properties of Iridium(III) complexes containing this compound?

A: Density functional theory (DFT) calculations are invaluable for understanding the electronic structure and predicting the photophysical properties of these complexes. [] For instance, researchers have used DFT to calculate the HOMO-LUMO energy gaps, which correlate with the absorption and emission properties of the complexes. [] These calculations provide insights into the factors influencing the color of light emitted, guiding the design of new materials with desired optical properties for OLED applications.

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